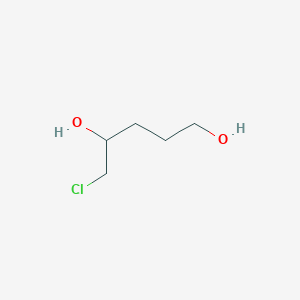
5-Chloro-1,4-pentanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,4-pentanediol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated diol, meaning it contains both hydroxyl (-OH) groups and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Chloro-1,4-pentanediol can be synthesized through several methods. One common approach involves the chlorination of pentane-1,4-diol. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-1,4-pentanediol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOH, KOtBu, or other nucleophiles.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Pentane-1,4-diol.
Substitution: Various substituted pentane-1,4-diols depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-1,4-pentanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials where chlorinated diols are required.
Mécanisme D'action
The mechanism by which 5-Chloro-1,4-pentanediol exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The hydroxyl groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The chlorine atom and hydroxyl groups are reduced to form a diol through the transfer of hydrogen atoms from the reducing agent.
Substitution: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparaison Avec Des Composés Similaires
Pentane-1,4-diol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromopentane-1,4-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
5-Iodopentane-1,4-diol: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to its chlorine and bromine analogs.
Uniqueness: 5-Chloro-1,4-pentanediol is unique due to the presence of both hydroxyl groups and a chlorine atom, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H11ClO2 |
|---|---|
Poids moléculaire |
138.59 g/mol |
Nom IUPAC |
5-chloropentane-1,4-diol |
InChI |
InChI=1S/C5H11ClO2/c6-4-5(8)2-1-3-7/h5,7-8H,1-4H2 |
Clé InChI |
XFIIZVMUSDFILM-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CCl)O)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














